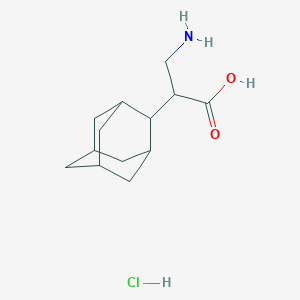
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride is a synthetic compound that belongs to the adamantane class of compounds. It has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is known for its complex structure and versatility in scientific research.
Preparation Methods
The preparation of 2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-adamantanol with appropriate reagents to form the desired product. The process typically involves the use of Grignard reagents, organic solvents, and specific reaction conditions to achieve high purity and yield . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.
Chemical Reactions Analysis
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to the formation of different derivatives.
Scientific Research Applications
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it has been studied for its potential therapeutic effects and biological activities. In medicine, it is explored for its potential use in drug development and treatment of certain diseases. Additionally, this compound is utilized in industrial applications, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride can be compared with other similar compounds, such as 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride and 2-adamantyl hydrazines. These compounds share structural similarities but may differ in their chemical properties, biological activities, and applications. The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-adamantyl)-3-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-6-11(13(15)16)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-12H,1-6,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVHXDAKLDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)
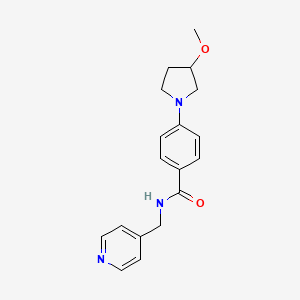

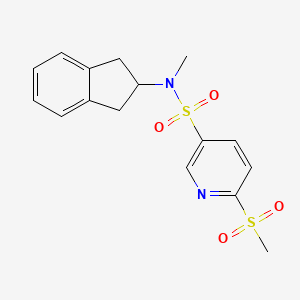
![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
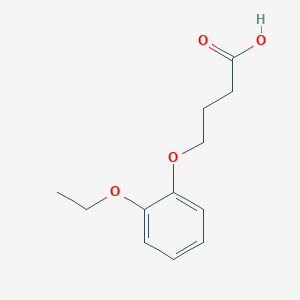

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)

![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)
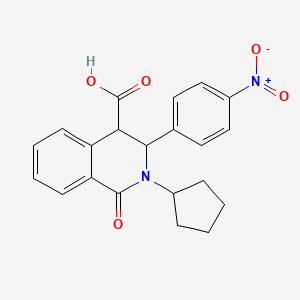

![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
